4-ブロモ-1-メチル-5-ニトロ-1H-ピラゾール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

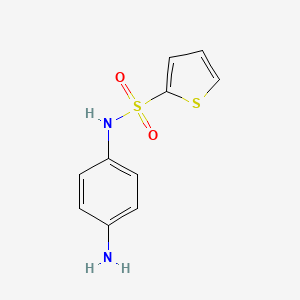

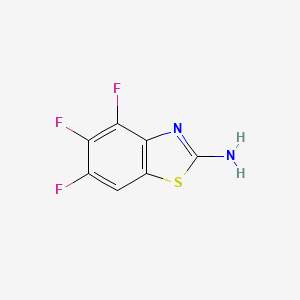

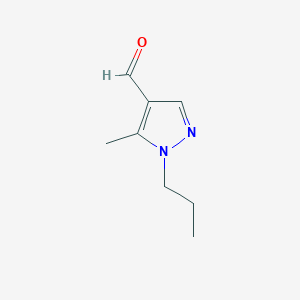

4-Bromo-1-methyl-5-nitro-1H-pyrazole (4-Br-1-Me-5-NO2-1H-pyrazole) is an organic compound that belongs to the family of pyrazoles. Pyrazoles are five membered heterocyclic compounds containing one nitrogen atom and four carbon atoms. Pyrazoles have a wide range of applications in the field of medicinal chemistry, due to their ability to act as a ligand or a receptor for various biological molecules. 4-Br-1-Me-5-NO2-1H-pyrazole is a relatively new compound, and its synthesis was first reported in 2012. Since then, it has been studied for its potential applications in medicinal chemistry, such as its ability to act as a ligand for various biological molecules.

科学的研究の応用

4-ブロモ-1-メチル-5-ニトロ-1H-ピラゾール: 科学研究アプリケーションの包括的な分析:

ビピラゾールの合成

4-ブロモ-1-メチル-5-ニトロ-1H-ピラゾールは、新しい材料や医薬品の開発における潜在的な用途のために、有機化学の分野で重要な化合物である1,4'-ビピラゾールの合成における出発物質として役立ちます .

六配位錯体の調製

この化合物は、ジメチルおよびジビニル-ジンクロライドと反応させることによって、固体六配位錯体の調製に使用できます。 これらの錯体は、材料科学および触媒において重要です .

医薬品の合成

4-ブロモ-1-メチル-5-ニトロ-1H-ピラゾールは、治療用途の可能性のある阻害剤を含む、さまざまな医薬品および生物学的に活性な化合物の合成に使用されます .

農業化学研究

4-ブロモ-1-メチル-5-ニトロ-1H-ピラゾールの誘導体を含むピラゾールは、殺虫剤や除草剤における潜在的な用途のために、農業化学研究における汎用性の高い骨格として優位な地位を占めています .

がん研究

この化合物から合成された誘導体は、がん細胞におけるアポトーシスを誘導する可能性について研究されており、これはがん治療研究における有望な道です .

互変異性安定化研究

この化合物は、さまざまな分野における化学的特性と潜在的な用途を理解するために重要な、ピラゾールの互変異性安定化を調査した研究に携わってきました .

Safety and Hazards

将来の方向性

The future directions for “4-bromo-1-methyl-5-nitro-1H-pyrazole” and other pyrazole derivatives could involve further exploration of their diverse pharmacological activities. Given their wide range of biological effects, these compounds could be studied for potential applications in medicine, agriculture, and other fields .

作用機序

Target of Action

It’s worth noting that pyrazole derivatives, which include this compound, have been shown to have a broad range of biological activities . These activities suggest that the compound may interact with various targets, including enzymes, receptors, and other proteins, to exert its effects.

Mode of Action

It is known that pyrazole derivatives can interact with their targets in various ways, such as inhibiting or activating enzymatic activity, blocking or stimulating receptors, or interacting with dna or rna . The presence of the bromo, methyl, and nitro groups in the compound may influence its interaction with its targets, potentially enhancing its binding affinity or altering its mechanism of action.

Biochemical Pathways

Given the wide range of biological activities associated with pyrazole derivatives , it is likely that this compound could affect multiple pathways. These could include pathways related to the targets it interacts with, such as signal transduction pathways, metabolic pathways, or pathways involved in cell growth and proliferation.

Pharmacokinetics

The compound’s solubility, molecular weight , and structural features could influence its pharmacokinetic properties. For instance, the presence of the bromo, methyl, and nitro groups could affect the compound’s lipophilicity, which in turn could influence its absorption and distribution within the body.

Result of Action

It is reported to inhibit oxidative phosphorylation and both energy-dependent and independent calcium uptake . These effects suggest that the compound could influence cellular energy metabolism and calcium homeostasis, which could have various downstream effects on cellular function and viability.

特性

IUPAC Name |

4-bromo-1-methyl-5-nitropyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrN3O2/c1-7-4(8(9)10)3(5)2-6-7/h2H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRXGHSCAAADKCM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)Br)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90361036 |

Source

|

| Record name | 1H-Pyrazole, 4-bromo-1-methyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90361036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89607-11-4 |

Source

|

| Record name | 1H-Pyrazole, 4-bromo-1-methyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90361036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Pyridinecarboxylic acid, 2-[(3,5-dimethylphenyl)amino]-](/img/structure/B1299552.png)

![ethyl N-[2-cyano-2-[(4-fluorophenyl)hydrazinylidene]acetyl]carbamate](/img/structure/B1299555.png)

![2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1299568.png)